molecular formula C13H17FN2O B7807313 N-(4-Fluoro-2-methylphenyl)piperidine-4-carboxamide

N-(4-Fluoro-2-methylphenyl)piperidine-4-carboxamide

Cat. No.: B7807313
M. Wt: 236.28 g/mol
InChI Key: USQNFQHZCCZXAC-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-methylphenyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which is attached to a piperidine ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-methylphenyl)piperidine-4-carboxamide typically involves the reaction of 4-fluoro-2-methylphenylamine with piperidine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carboxamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Fluoro-2-methylphenyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. The piperidine ring provides structural rigidity, which is crucial for maintaining the compound’s bioactive conformation. The carboxamide group can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)piperidine-4-carboxamide
  • N-(4-Methylphenyl)piperidine-4-carboxamide
  • N-(4-Chloro-2-methylphenyl)piperidine-4-carboxamide

Uniqueness

N-(4-Fluoro-2-methylphenyl)piperidine-4-carboxamide is unique due to the presence of both fluorine and methyl groups on the phenyl ring. This combination enhances its chemical stability and biological activity compared to similar compounds. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methyl group provides additional steric hindrance, reducing the likelihood of unwanted side reactions .

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-9-8-11(14)2-3-12(9)16-13(17)10-4-6-15-7-5-10/h2-3,8,10,15H,4-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQNFQHZCCZXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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